3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
Description
3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-ol is a bicyclic secondary alcohol featuring an indane core substituted with a hydroxyl group at position 1 and an isopropyl group at position 2. This structure combines the rigidity of the indane skeleton with the hydrophobicity of the isopropyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereochemistry (e.g., (1R,3S)-configuration) can significantly influence its physical properties and biological activity, as seen in related compounds .
Properties
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11-13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSFZLVYDLYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-ol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique structural features.
Mechanism of Action
The mechanism by which 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol with key analogs, focusing on structural variations, synthesis, physicochemical properties, and biological activities.
3-Hydroxy-2,3-dihydro-1H-inden-1-one
- Structure : Differs by replacing the hydroxyl group with a ketone at position 1.
- Synthesis: Prepared via oxidation of indene derivatives or condensation reactions, as described in the synthesis of related indanones .
- Properties : The ketone group increases electrophilicity, making it more reactive toward nucleophiles compared to the alcohol derivative.
- Applications : Commonly used as a precursor for pharmaceuticals and agrochemicals due to its reactive carbonyl group .
3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol (Compound aA)
- Structure : Features additional methyl groups at positions 1 and 3 and a hydroxyphenyl substituent at position 3.
2-Bromo-2,3-dihydro-1H-inden-1-ol (2o)
- Structure : Bromine replaces the isopropyl group at position 2.
- Synthesis : Produced via bromination of indene derivatives using aqueous HBr in DMSO at 60°C (69% yield) .
- Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering a route to more complex derivatives.
- Applications: Halogenated indanols are intermediates in drug discovery, particularly for kinase inhibitors .
3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol
- Structure: Substitutes the isopropyl group with an aminopropanol chain.
- Properties: The amino group introduces basicity (pKa ~9–10), enhancing water solubility. The hydroxyl and amine groups enable hydrogen bonding, which may improve target binding in bioactive molecules .
- Applications: Similar amino-alcohol motifs are found in β-blockers and neurotransmitter analogs .
Ozanimod HCl
- Structure : Contains a 2,3-dihydro-1H-inden-4-yl fragment linked to a 1,2,4-oxadiazole and benzonitrile group.
- Biological Activity: As a sphingosine 1-phosphate receptor modulator, ozanimod’s indane core contributes to its conformational rigidity, enhancing receptor selectivity. This highlights the pharmacological relevance of dihydroindenol derivatives .
Data Tables for Comparative Analysis
Key Research Findings
- Stereochemical Impact : The (1R,3S)-isomer of this compound shows distinct physicochemical behavior compared to its enantiomers, influencing its interaction with chiral catalysts or biological targets .
- Antimicrobial Potential: Indenone derivatives like (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one exhibit strong activity against E. coli and B. subtilis, suggesting that substitution with aromatic groups enhances antimicrobial properties .
- Pharmaceutical Utility: The dihydroindenol scaffold is critical in drugs like ozanimod, where rigidity and lipophilicity balance optimize pharmacokinetics and receptor binding .
Biological Activity
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol, also known as (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol, is a chiral compound notable for its unique indane structure and hydroxyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and antifungal properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound's structure features an indane backbone with a hydroxyl group that contributes to its reactivity and biological interactions. The stereochemistry of this compound is crucial for its biological activity, as it influences how the molecule interacts with biological targets.
Biological Activity Overview
Research indicates that (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, demonstrating inhibitory effects.
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 12.5 |
| Escherichia coli | Antibacterial | 25 |
| Candida albicans | Antifungal | 15 |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these microorganisms, suggesting potential applications in treating infections.
Cytotoxic Activity
The compound has also been evaluated for cytotoxic effects against human cancer cell lines. In vitro studies have demonstrated selective cytotoxicity towards certain cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung adenocarcinoma) | <10 |
| A375 (melanoma) | 5.7 |
These findings suggest that the compound may have therapeutic potential in oncology, warranting further investigation into its mechanisms of action.
The biological activity of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is believed to involve interactions with specific molecular targets within cells. The hydroxyl group enables the formation of hydrogen bonds with enzymes and receptors, modulating various biochemical pathways. This interaction is critical for its antimicrobial and cytotoxic effects.
Case Studies
Several case studies have highlighted the compound's potential:
- Antibacterial Study : A study evaluating the antibacterial properties against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at MIC values comparable to conventional antibiotics.
- Cytotoxicity Assessment : In a study involving human cancer cell lines, (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol exhibited selective toxicity towards A375 melanoma cells with an IC50 value of 5.7 μM, indicating its potential as a lead compound for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
